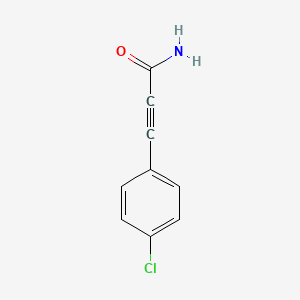

3-(4-Chlorophenyl)propiolamide

Description

Historical Context and Emergence of 3-(4-Chlorophenyl)propiolamide in Chemical Research

While a singular, seminal report on the initial synthesis of this compound (CAS 42122-09-8) is not readily prominent in historical literature, the emergence of this compound is intrinsically linked to the broader exploration of propiolamide (B17871) derivatives in organic synthesis. The propiolamide scaffold, characterized by an amide group attached to a propargyl core, has been recognized for decades as a versatile building block.

Early research, dating back to the latter part of the 20th century, began to uncover the synthetic utility of N-substituted propiolamides. For instance, studies in the early 1990s demonstrated that N-allyl propiolamides could undergo radical-mediated cyclization to form α-stannylmethylene γ-lactams. rsc.org Shortly after, palladium-catalyzed cyclizations of these compounds were reported, yielding functionalized γ-lactams. rsc.org These foundational studies established propiolamides as valuable precursors for constructing complex heterocyclic systems, paving the way for the synthesis and investigation of a wide array of derivatives, including the 4-chlorophenyl variant. More recent synthetic methods, such as the nickel-catalyzed amidation of aryl alkynyl acids, have provided efficient routes to N,N-disubstituted derivatives like 3-(4-Chlorophenyl)-N,N-dimethylpropiolamide. This highlights a continued interest in developing novel synthetic methodologies for this class of compounds.

Significance of Propiolamide Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The propiolamide scaffold is a cornerstone in contemporary chemical biology and medicinal chemistry due to its unique combination of reactivity and structural utility. Its significance can be attributed to two primary roles: as a versatile synthetic intermediate and as a reactive "warhead" for covalent inhibitors.

Propiolamides are extensively used as building blocks in organic synthesis. Their terminal alkyne functionality makes them ideal substrates for a variety of powerful chemical transformations, including palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), azide-alkyne "click" chemistry, and multicomponent reactions like the Ugi reaction. nih.govnu.edu.kz This versatility allows for the rapid assembly of molecular complexity and the creation of extensive libraries of compounds for biological screening. nu.edu.kz For example, simple propiolamides are used as starting materials in palladium-catalyzed one-pot sequences to generate biologically active 3-(diarylmethylene)oxindoles. mdpi.com

In medicinal chemistry, the propiolamide moiety has gained prominence as an electrophilic warhead in the design of targeted covalent inhibitors. mdpi.comcore.ac.uk The electron-deficient triple bond is susceptible to nucleophilic attack from amino acid residues, most notably cysteine, within the active site of an enzyme. core.ac.uk This leads to the formation of a stable, irreversible covalent bond, which can permanently inactivate the target protein. This strategy has proven effective in developing potent and selective inhibitors for a range of therapeutic targets. For instance, acalabrutinib, a successful BTK inhibitor, utilizes a propiolamide warhead. mdpi.com Furthermore, screening campaigns have identified propiolamides as potential inhibitors for enzymes like glutathione (B108866) peroxidase 4 (GPX4) and the SARS-CoV-2 main protease (M-pro), underscoring their broad applicability in drug discovery. nih.govnih.govresearchgate.net

Current Research Trajectories and Future Directions for this compound Investigations

Current research involving this compound and its parent scaffold is focused on leveraging its established reactivity to address contemporary challenges in synthesis and medicine. One major trajectory is the continued development of novel covalent inhibitors. Researchers are exploring propiolamide warheads for new therapeutic targets, such as the main protease of SARS-CoV-2, in an effort to develop next-generation antiviral drugs. nih.gov The key challenge and focus of this research is to balance the reactivity of the warhead to ensure target specificity while minimizing off-target effects and cytotoxicity. nih.govnih.gov

Another active area of investigation is the use of propiolamides in advanced organic synthesis. Studies have demonstrated their utility in superelectrophilic activation reactions to synthesize rare heterocyclic frameworks like 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones. beilstein-journals.org Furthermore, transition-metal-free reaction methodologies are being developed, such as the semireduction of propiolamides to (E)-cinnamamides, which are themselves important pharmacophores. nih.gov

Future directions for research on this compound are likely to expand into materials science and chemical biology probes. The alkyne handle is ideal for incorporation into polymers or for surface functionalization via click chemistry. mdpi.com The demonstrated ability of propiolamides to act as covalent modifiers for specific protein targets also positions them as valuable tools for chemical proteomics to identify and validate new drug targets. The continued exploration of their biological activities and the development of more sophisticated, selective catalytic transformations will undoubtedly cement the importance of this compound and its derivatives in the chemical sciences.

Data Tables

Table 1: Synthesis of 3-(Diarylmethylene)oxindoles from Propiolamide Precursors This table presents the yields of various oxindole (B195798) products synthesized using a propiolamide starting material in a palladium-catalyzed reaction. Data sourced from mdpi.com.

| Entry | Aryl Group 1 | Aryl Group 2 | Product | Yield (%) |

| 1 | 4-Methoxyphenyl | 4-Methoxyphenyl | 3-(Bis(4-methoxyphenyl)methylene)-1-methylindolin-2-one | 85 |

| 2 | 4-Chlorophenyl | 4-Chlorophenyl | 3-(Bis(4-chlorophenyl)methylene)-1-methylindolin-2-one | 72 |

| 3 | 4-Nitrophenyl | 4-Nitrophenyl | 3-(Bis(4-nitrophenyl)methylene)-1-methylindolin-2-one | 75 |

| 4 | Phenyl | 4-Chlorophenyl | (E)-3-((4-Chlorophenyl)(phenyl)methylene)-1-methylindolin-2-one | 71 |

Table 2: Enzymatic Inhibition by a Propiolamide-Based Inhibitor This table shows the inhibitory concentration (IC50) and cytotoxicity (CC50) of a propiolamide-containing compound against the SARS-CoV-2 main protease. Data sourced from nih.gov.

| Compound | Target Enzyme | IC50 (µM) | CC50 (µM) |

| Jun10221R | SARS-CoV-2 M-pro | 0.02 | < 3 |

| Jun10221S | SARS-CoV-2 M-pro | 0.05 | < 3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)prop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOLGLKJDBTXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Propiolamide

Convergent and Divergent Synthetic Routes to 3-(4-Chlorophenyl)propiolamide

The synthesis of this compound can be approached through various strategies, including both convergent and divergent pathways. These methods focus on the efficient construction of the core structure by forming either the amide bond or the carbon-carbon bonds of the propiolic system.

Direct Amidations of 4-Chlorophenylpropiolic Acid Derivatives

A common and straightforward method for the synthesis of amides is the direct coupling of a carboxylic acid with an amine. In the context of this compound, this involves the reaction of 4-chlorophenylpropiolic acid with a source of ammonia (B1221849). To facilitate this transformation, which is otherwise energetically unfavorable, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization in chiral systems, are effective for this purpose. peptide.com Other phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used due to their high efficiency and the formation of soluble byproducts, which simplifies purification. sigmaaldrich.combachem.com

The general reaction scheme involves the activation of 4-chlorophenylpropiolic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This intermediate is then readily attacked by ammonia to furnish the desired this compound. The choice of solvent is crucial and typically involves aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Representative Conditions for the Direct Amidation of 4-Chlorophenylpropiolic Acid

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC | HOBt | DIPEA | DMF | 25 | 85 |

| 2 | HBTU | - | DIPEA | DCM | 25 | 92 |

| 3 | PyBOP | - | Et3N | CH3CN | 25 | 90 |

| 4 | EDC·HCl | HOBt | NMM | DMF/DCM | 0-25 | 88 |

Data are representative examples based on general amide coupling reactions.

Cross-Coupling Strategies in this compound Synthesis

Cross-coupling reactions offer powerful alternatives for the synthesis of this compound, allowing for the formation of key carbon-carbon or carbon-nitrogen bonds.

One prominent strategy is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.orgsynarchive.com In this approach, 4-chloroiodobenzene or 4-chlorobromobenzene can be coupled with propiolamide (B17871) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine (B128534) or diisopropylamine. wikipedia.org A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.org

Another cross-coupling approach is palladium-catalyzed aminocarbonylation . This reaction involves the three-component coupling of an aryl halide, carbon monoxide, and an amine. rsc.orgnih.govthieme-connect.de For the synthesis of this compound, this would entail the reaction of 4-chloroiodobenzene with carbon monoxide and propiolamide. This method is highly convergent and atom-economical. The reaction is typically catalyzed by a palladium complex, and various ligands can be used to modulate the catalyst's activity and stability.

Table 2: Comparison of Cross-Coupling Strategies for this compound Synthesis

| Strategy | Reactants | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | 4-chloroiodobenzene, propiolamide | Pd(PPh₃)₄, CuI, Et₃N | Aryl-Csp |

| Aminocarbonylation | 4-chloroiodobenzene, CO, propiolamide | PdCl₂(dppf), base | Aryl-C(O) |

This table presents plausible reaction components based on established cross-coupling methodologies.

Novel Catalyst Systems for the Synthesis of this compound

Recent advancements in catalysis have introduced novel systems that can be applied to the synthesis of this compound, often with improved efficiency, selectivity, and sustainability. For direct amidation, greener approaches are being explored, such as the use of metal- and catalyst-free conditions at elevated temperatures or employing biogenic and reusable catalysts. researchgate.net

In the realm of cross-coupling reactions, significant progress has been made in developing more active and robust catalyst systems. For Sonogashira couplings, copper-free conditions have been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orglibretexts.org These systems often rely on palladium catalysts with more sophisticated ligands, such as N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines, which can promote the catalytic cycle without the need for copper. libretexts.org

For aminocarbonylation, modern catalysts aim to use more benign and easily handled sources of carbon monoxide and ammonia. For instance, solid CO precursors and ammonium (B1175870) salts can be used in place of the gaseous reagents. rsc.org Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are being developed to facilitate catalyst recovery and reuse. rsc.org The development of dual organocatalyst systems, combining different modes of activation, also holds promise for novel synthetic routes. mdpi.com

Derivatization and Analog Synthesis from this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. Both the amide functionality and the alkyne moiety can be selectively functionalized.

Modification of the Amide Functionality in this compound

The amide bond in this compound can undergo several transformations:

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups. rsc.org This is typically achieved by deprotonation of the amide with a suitable base, followed by reaction with an alkyl or aryl halide. wikipedia.orgrsc.org This modification can significantly alter the compound's physical and biological properties.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the parent carboxylic acid, 4-chlorophenylpropiolic acid. researchgate.net This reaction can be useful for further derivatization of the carboxylic acid or as a deprotection step.

Reduction: The amide can be reduced to the corresponding propargylamine. organic-chemistry.orgrsc.orgnih.govresearchgate.net Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The resulting 3-(4-chlorophenyl)prop-2-yn-1-amine (B7862765) is a valuable building block in its own right.

Table 3: Potential Modifications of the Amide Functionality

| Reaction | Reagents | Product Type |

|---|---|---|

| N-Alkylation | NaH, R-X | N-Alkyl-3-(4-chlorophenyl)propiolamide |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-Chlorophenylpropiolic acid |

| Reduction | LiAlH₄ | 3-(4-Chlorophenyl)prop-2-yn-1-amine |

This table outlines common transformations of the amide group.

Functionalization of the Alkyne Moiety in this compound

The carbon-carbon triple bond is a highly versatile functional group that can participate in a wide array of chemical reactions:

Hydrogenation: The alkyne can be selectively hydrogenated to either the corresponding (Z)- or (E)-acrylamide or fully reduced to the saturated propanamide. tcichemicals.comnih.gov The stereochemical outcome of the partial reduction can be controlled by the choice of catalyst, with Lindlar's catalyst typically affording the (Z)-alkene and dissolving metal reductions (e.g., Na/NH₃) yielding the (E)-alkene. acs.orgresearchgate.netresearchgate.net Complete saturation to the alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," where the alkyne reacts with an azide (B81097) to form a 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.orglumiprobe.comnih.govbeilstein-journals.org This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications.

Hydration: In the presence of a suitable catalyst, such as a mercury(II) salt or a gold or platinum complex, the alkyne can be hydrated to yield a β-ketoamide. The regioselectivity of this addition is governed by Markovnikov's rule.

Table 4: Representative Reactions of the Alkyne Moiety

| Reaction | Reagents | Product Type |

|---|---|---|

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-3-(4-Chlorophenyl)acrylamide |

| Partial Hydrogenation (trans) | Na, NH₃ | (E)-3-(4-Chlorophenyl)acrylamide |

| Complete Hydrogenation | H₂, Pd/C | 3-(4-Chlorophenyl)propanamide |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) | 1-Substituted-4-(N-(3-(4-chlorophenyl)propanoyl)) -1,2,3-triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 3-(4-Chlorophenyl)-3-oxopropanamide |

This table provides examples of transformations involving the alkyne functional group.

Substituent Effects on the Chlorophenyl Ring of this compound Analogs

The electronic nature of substituents on the chlorophenyl ring of this compound analogs can significantly influence their reactivity and the efficiency of their synthesis. Studies on the nickel-catalyzed amidation of substituted 3-phenylpropiolic acids have revealed that electron-withdrawing groups on the phenyl ring tend to be more beneficial for the reaction compared to electron-donating groups. nih.gov

For example, in the synthesis of N,N-dimethylpropiolamides, substrates with bromo, chloro, and fluoro substituents on the phenyl ring resulted in higher yields compared to a p-tolyl (electron-donating) substituted analog. nih.gov This suggests that the electronic properties of the aryl group play a crucial role in the catalytic cycle of the amidation reaction. The position of the substituent on the phenyl ring, however, does not appear to have a significant impact on the reaction yield. nih.gov

| Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|

| p-Bromo | 3-(4-Bromophenyl)-N,N-dimethylpropiolamide | 88 |

| p-Chloro | 3-(4-Chlorophenyl)-N,N-dimethylpropiolamide | 86 |

| p-Fluoro | 3-(4-Fluorophenyl)-N,N-dimethylpropiolamide | 93 |

| p-Tolyl | 3-(p-Tolyl)-N,N-dimethylpropiolamide | 76 |

Synthetic Utility of this compound as a Precursor or Intermediate

The inherent reactivity of this compound makes it a valuable precursor and intermediate in the synthesis of a wide array of organic molecules, from heterocyclic compounds to complex molecular architectures.

Applications in Heterocyclic Compound Synthesis

The propiolamide moiety is a versatile synthon for the construction of various heterocyclic rings. The triple bond and the adjacent amide functionality can participate in a range of cyclization and cycloaddition reactions. For instance, related propiolamide derivatives have been utilized in intramolecular electrophilic cyclization reactions to generate quinolin-2-ones and spiro acs.orgnih.govtrienones. acs.org

Furthermore, the core structure of this compound can be conceptually transformed into precursors for heterocyclic synthesis. For example, derivatives of 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide, which share a similar three-carbon chain with a 4-chlorophenyl group, have been used to synthesize a variety of heterocyclic compounds, including pyrazoles and pyrroles. researchgate.net These examples highlight the potential of the this compound scaffold to serve as a starting material for the synthesis of diverse heterocyclic systems.

Role in the Construction of Complex Molecular Architectures

The this compound scaffold provides a rigid and functionalized platform for the construction of more intricate and complex molecular architectures. The alkyne functionality is particularly useful for participating in multicomponent reactions and cycloadditions, which are powerful tools for rapidly building molecular complexity.

While direct examples of this compound in the total synthesis of complex natural products are not yet prevalent, its constituent parts suggest its potential. The propiolic acid moiety is a known building block in the synthesis of advanced materials and pharmaceuticals. The ability to readily convert the corresponding carboxylic acid to amides opens up possibilities for its incorporation into larger, more complex structures. The reactive nature of the triple bond allows for its participation in various coupling and annulation reactions, paving the way for the construction of polycyclic and sterically demanding frameworks.

Development of Libraries Based on the this compound Scaffold

The this compound core is an ideal scaffold for the development of combinatorial libraries of compounds. ijpsr.com The amenability of the amide synthesis to a variety of amines and the potential for diverse transformations of the alkyne group allow for the generation of a large number of structurally related analogs.

By systematically varying the substituents on the amide nitrogen and performing a range of reactions on the propiolamide core, it is possible to create focused or diverse libraries of compounds. nih.gov For example, a library of N-substituted 3-(4-chlorophenyl)propiolamides could be generated by reacting 3-(4-chlorophenyl)propiolic acid with a diverse set of primary and secondary amines. Further diversification could be achieved by subjecting this library to various reactions such as cycloadditions, multicomponent reactions, or other functional group transformations. nih.gov Such libraries are invaluable in the search for new bioactive molecules and materials with novel properties. The aryl propionamide (B166681) scaffold, in general, has been utilized in the synthesis of compound libraries for screening as selective androgen receptor modulators (SARMs), indicating the potential of the this compound scaffold in similar drug discovery efforts. nih.gov

Biological Activity Profiling and Mechanistic Elucidation of 3 4 Chlorophenyl Propiolamide

Target Identification and Characterization for 3-(4-Chlorophenyl)propiolamide

The initial steps in understanding the pharmacological potential of a compound involve identifying its molecular targets. While direct studies on this compound are not available, research on analogous structures provides insights into its possible interactions with enzymes, receptors, and other proteins.

Enzyme Inhibition Studies of this compound

Although specific enzyme inhibition studies for this compound have not been reported, propiolamide (B17871) derivatives have been investigated as enzyme inhibitors. For instance, an analog of FK866, a potent inhibitor of nicotinamide mononucleotide adenyltransferase (NMNAT), belongs to the propiolamide class of compounds nih.gov. This suggests that the propiolamide scaffold can be accommodated in the active sites of certain enzymes. The 4-chlorophenyl group is a common substituent in various enzyme inhibitors, valued for its lipophilic and electronic properties that can enhance binding affinity.

Receptor Binding and Modulation by this compound

Compounds containing the 4-chlorophenyl group have shown significant affinity for various receptors. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has demonstrated very high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM and high selectivity over the D2 receptor nih.gov. Similarly, pyrazole derivatives with a 4-chlorophenyl substituent have been identified as potent antagonists for the brain cannabinoid receptor (CB1) elsevierpure.com. Another study identified 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole as a nanomolar antagonist at human dopamine D4 receptors with high selectivity acs.org. These findings indicate that the 4-chlorophenyl moiety is a key feature for high-affinity binding to these G-protein coupled receptors.

Table 1: Receptor Binding Affinity of Compounds Containing a 4-Chlorophenyl Moiety

| Compound | Receptor Target | Binding Affinity (IC50/Ki) | Reference |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM (IC50) | nih.gov |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Dopamine D4 | 61 nM | acs.org |

| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | Dopamine D4 | Nanomolar range | acs.org |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid CB1 | Potent antagonist | elsevierpure.com |

This table is interactive. Click on the headers to sort the data.

Protein-Ligand Interactions of this compound

The interaction between a small molecule and its protein target is governed by various non-covalent forces. The 4-chlorophenyl group can participate in hydrophobic and van der Waals interactions within a protein's binding pocket. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The propiolamide functional group, with its triple bond and amide linkage, can act as a hydrogen bond donor and acceptor. Computational docking and molecular dynamics simulations of N-(1-(4-chlorophenyl)ethyl)-2-(substituted)acetamide derivatives with VEGFR-2 and EGFR have demonstrated significant binding affinities, highlighting the role of the 4-chlorophenyl group in these interactions researchgate.net.

Cellular and Subcellular Effects of this compound

The biological activity of a compound is ultimately manifested through its effects on cellular processes. By examining the cellular and subcellular effects of structurally similar compounds, we can postulate the potential impact of this compound on cell fate and signaling pathways.

Apoptosis and Cell Cycle Modulation by this compound in Cellular Models

Several studies have indicated that compounds structurally related to this compound can influence cell cycle progression and induce apoptosis. For example, a novel nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), was found to induce cell cycle arrest at the G1/S phase in HepG2 cells. Furthermore, BHEPN significantly increased the incidence of both early and late apoptosis in these cells nih.gov. Another study on spermine analogues demonstrated that cytotoxic analogues could induce a prominent G1 block and a less restrictive G2 block in the cell cycle, leading to a greater proportion of apoptotic cells nih.gov. While these compounds are not direct analogues, their ability to modulate the cell cycle and induce apoptosis suggests that small molecules with related structural features can possess such activities.

Inflammatory Pathway Modulation by this compound

The 4-chlorophenyl moiety is present in several compounds with anti-inflammatory properties. A notable example is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), a pyrrole derivative that exhibits potent anti-inflammatory activity. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. It also led to a marked elevation of the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism researchgate.netmdpi.comnih.gov. N-(4-chlorophenyl)-2-hydroxynicotinanilides have also been synthesized and evaluated as potential anti-inflammatory agents, with some derivatives showing potent activity in suppressing nitric oxide (NO) production in LPS-stimulated macrophages researchgate.net.

Table 2: Modulation of Inflammatory Markers by a 4-Chlorophenyl-Containing Compound

| Compound | Model | Effect on Inflammatory Markers | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | LPS-induced systemic inflammation in rats | Decreased serum TNF-α, Increased serum TGF-β1 | researchgate.netnih.gov |

| N-(4-chlorophenyl)-2-hydroxynicotinanilides | LPS-elicited macrophage Raw 264.7 cells | Suppressed nitric oxide (NO) production | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Signaling Pathway Perturbations Induced by this compound

Research into a series of propiolamide-based covalent scaffolds has identified their mechanism of action against the parasitic flatworm S. mansoni. The primary molecular target of this series, which includes this compound, is a parasite p97 ortholog. nih.govresearchgate.net The p97 protein is a critical component of the ubiquitin-proteasome system, which is essential for cellular protein homeostasis.

The covalent inhibition of the schistosome p97 by these compounds disrupts this vital pathway. nih.govresearchgate.net This disruption leads to an accumulation of K48-polyubiquitinated proteins within the parasite, a hallmark of proteasome system dysfunction. researchgate.net Mechanistically, these inhibitors act by modifying a specific cysteine residue (Cys519) in the D2 domain P-loop of the parasite's p97 protein. This covalent modification induces a significant conformational change in the enzyme. This change is notable because it uncovers a new, previously uncharacterized allosteric binding site located adjacent to the D2 domain active site. nih.govresearchgate.net This unique mechanism, reminiscent of the 'DFG flip' in protein kinases, presents a novel strategy for targeting the parasite's cellular machinery. nih.govresearchgate.net

Pharmacological Actions of this compound in Preclinical Models

The pharmacological investigation of this compound and its analogs is centered on their potential as a treatment for schistosomiasis. This disease currently relies heavily on a single drug, praziquantel, creating an urgent need for new therapeutic options with different mechanisms of action. nih.gov The discovery of a covalent inhibitor series that effectively kills schistosomes through an on-target mechanism represents a significant step toward developing such alternatives. nih.govresearchgate.net

In Vitro Assays for Biological Response Elicited by this compound

The evaluation of the propiolamide scaffold was conducted through a genome-scale drug discovery pipeline. nih.govresearchgate.net As part of this process, compounds from this series were synthesized and tested for their ability to inhibit the target enzyme and kill the parasites. Assays confirmed that the propiolamide covalent scaffold is effective against the schistosome p97 ortholog and demonstrates selectivity for the parasite's version of the enzyme over the human counterpart. researchgate.net The on-target effects of these inhibitors were validated in adult parasites, where they were shown to cause an accumulation of polyubiquitinated proteins, consistent with the proposed mechanism of p97 inhibition. researchgate.net

In Vivo Efficacy Studies of this compound in Disease Models (Non-Clinical)

While the primary research highlights the discovery pipeline, mechanism of action, and in vitro activity, it establishes a strong foundation for future non-clinical in vivo studies. The confirmation that this covalent inhibitor series demonstrates on-target effects in adult schistosomes is a critical prerequisite for assessing efficacy in animal models of schistosomiasis. nih.govresearchgate.net The development of a compound series that selectively inhibits a crucial parasite enzyme provides a promising avenue for developing effective therapeutics against schistosomiasis. nih.govresearchgate.net

Exploration of Structure-Activity Relationships for the Biological Effects of this compound and its Derivatives

The development of this chemical series involved the synthesis and evaluation of multiple derivatives to understand the structure-activity relationship (SAR). The core of these molecules is the propiolamide covalent scaffold, which is essential for the covalent modification of the target p97 enzyme. researchgate.net

The research included the synthesis of closely related analogs to probe how small structural changes impact activity. For instance, both this compound and its regioisomer, 3-(3-chlorophenyl)propiolamide, were synthesized and studied as part of a larger compound library. nih.gov This systematic modification allows researchers to determine the optimal substitution patterns on the phenyl ring for potency and selectivity against the schistosome p97 protein. The table below details the specific derivatives mentioned in the discovery pipeline.

| Compound Name | Structure | Key Structural Feature |

|---|---|---|

| 3-(4-chlorophenyl)-N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)propiolamide | 4-chlorophenyl group | The primary compound of interest, featuring a chlorine atom at the para-position of the phenyl ring. nih.gov |

| 3-(3-chlorophenyl)-N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)propiolamide | 3-chlorophenyl group | A regioisomeric analog with a chlorine atom at the meta-position, used for SAR studies. nih.gov |

Computational and Theoretical Investigations of 3 4 Chlorophenyl Propiolamide

Molecular Docking and Dynamics Simulations of 3-(4-Chlorophenyl)propiolamide

Molecular docking and dynamics simulations are cornerstones of structure-based drug design, used to predict how a ligand (in this case, this compound) might bind to a protein's active site and how stable this interaction would be.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The functional groups of this compound—a chlorophenyl ring, a propiolamide (B17871) core with a carbon-carbon triple bond, and a primary amide—dictate the types of non-covalent interactions it can form. These interactions are critical for molecular recognition and binding.

Hydrogen Bonds: The primary amide group (-CONH₂) is a key player, with the oxygen atom acting as a hydrogen bond acceptor and the N-H bonds acting as hydrogen bond donors. These can form strong, directional interactions with polar amino acid residues like serine, threonine, or glutamine in a protein's active site.

Hydrophobic and π-Interactions: The 4-chlorophenyl ring is largely hydrophobic and can engage in favorable interactions with nonpolar residues such as leucine, valine, and phenylalanine. Furthermore, the aromatic ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, histidine) or cation-π interactions with charged residues like lysine (B10760008) or arginine.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the backbone carbonyl oxygen of an amino acid.

A hypothetical docking study of this compound into an enzyme active site might yield the interactions summarized in the table below.

| Amino Acid Residue | Interaction Type | Interacting Group on Ligand | Predicted Distance (Å) |

|---|---|---|---|

| Gln121 | Hydrogen Bond (Donor) | Amide Oxygen | 2.9 |

| Ser154 | Hydrogen Bond (Acceptor) | Amide N-H | 3.1 |

| Phe265 | π-π Stacking | Chlorophenyl Ring | 3.5 |

| Leu198 | Hydrophobic | Chlorophenyl Ring | 3.8 |

| Gly152 (Backbone C=O) | Halogen Bond | Chlorine Atom | 3.2 |

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. A more negative score suggests a stronger, more favorable interaction. Molecular dynamics simulations can further refine these predictions by calculating the binding free energy over time, providing a more accurate picture of the complex's stability.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. For this compound, the key rotatable bond is between the phenyl ring and the alkyne group. While the triple bond and amide group are relatively rigid, rotation around this C-C single bond can lead to different conformers with varying energy levels. libretexts.orglumenlearning.comorganicchemistrytutor.comchemistrysteps.com Computational methods can identify the lowest-energy (most stable) conformation, which is crucial as this is often the conformation adopted when binding to a biological target. nih.gov Gauche and anti-conformations describe the relative positions of substituents across a single bond, with the anti-conformation often being the most stable due to minimized steric hindrance. libretexts.orgorganicchemistrytutor.com

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| Kinase A | -8.5 | 150 |

| Protease B | -7.2 | 850 |

| Receptor C | -9.1 | 55 |

| Enzyme D | -6.8 | 1200 |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were found to be active, it could be used as a query or template in two main types of virtual screening:

Ligand-Based Virtual Screening: This method uses the known active molecule (the query) to find other molecules in a database with similar properties, without knowledge of the target's 3D structure. The search can be based on 2D similarity (fingerprints) or 3D similarity (shape and pharmacophore features). A pharmacophore model would be built from this compound, defining the essential features for activity: a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, a library of compounds can be docked into the active site. nih.gov In a "scaffold-focused" approach, one could search for compounds containing the propiolamide or chlorophenyl scaffold of the query molecule to explore structure-activity relationships and identify novel, potent inhibitors. mdpi.comnih.gov

Quantum Chemical Studies on this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure and intrinsic properties of a molecule. nih.govwikipedia.org These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. aps.org

DFT calculations can determine several key electronic properties and reactivity descriptors. A common level of theory for such calculations on similar molecules is B3LYP with a 6-311G(d,p) basis set. materialsciencejournal.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the amide hydrogens, indicating sites for nucleophilic attack. researchgate.net

Global Reactivity Descriptors: From HOMO and LUMO energies, descriptors like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated. researchgate.netscielo.org.mx These quantify the molecule's resistance to charge transfer, its electron-donating/accepting tendency, and its propensity to act as an electrophile, respectively. researchgate.net

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, low reactivity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.51 eV | Propensity to accept electrons |

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Calculations would predict distinct signals for the aromatic protons (showing characteristic splitting patterns for a 1,4-disubstituted ring) and the amide protons. Carbon signals for the alkyne, carbonyl, and aromatic carbons would also be predicted.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. rsc.orgresearchgate.netarxiv.org For this compound, key predicted peaks would include the N-H stretches of the amide (around 3200-3400 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), the C=O carbonyl stretch (around 1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹). Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.govchalmers.se The main absorption bands are typically due to π→π* transitions within the aromatic ring and conjugated system. The predicted spectrum can be compared with experimental data to confirm electronic properties. researchgate.netresearchgate.netsciepub.com

| Spectroscopic Method | Key Feature | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (d) | δ 7.45 ppm | δ 7.42 ppm |

| ¹³C NMR | Carbonyl Carbon | δ 154.5 ppm | δ 154.2 ppm |

| IR | C≡C Stretch (cm⁻¹) | 2155 cm⁻¹ | 2150 cm⁻¹ |

| IR | C=O Stretch (cm⁻¹) | 1685 cm⁻¹ | 1682 cm⁻¹ |

| UV-Vis | λmax (nm) | 265 nm | 268 nm |

Transition State Analysis for Reactions Involving this compound

Transition state analysis is a powerful computational tool used to elucidate reaction mechanisms, determine activation energies, and predict the feasibility and kinetics of chemical transformations. This involves locating the transition state, which is the highest energy point along the reaction coordinate, connecting reactants and products. Techniques such as density functional theory (DFT) are commonly employed for these calculations.

Cheminformatics and QSAR Modeling for this compound and its Analogs

Cheminformatics and QSAR modeling are cornerstones of modern drug discovery, enabling the prediction of biological activity and other properties of chemical compounds based on their molecular structure.

Development of Predictive Models for Biological Activity of this compound Derivatives

QSAR studies involve the development of mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are then used to predict the activity of new, unsynthesized analogs. For a QSAR study on this compound derivatives, a dataset of analogs with varying substituents and their corresponding measured biological activities would be required.

Currently, there are no published QSAR studies specifically focused on a series of this compound derivatives. While there are numerous examples of QSAR analyses on other classes of compounds, the specific descriptors and models applicable to the this compound scaffold have not been developed.

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. A pharmacophore model for the this compound scaffold would be instrumental in virtual screening campaigns to identify novel compounds with similar biological activity.

The generation of a robust pharmacophore model requires a set of active compounds that bind to a common biological target. As there is no readily available information on the specific biological targets and a corresponding set of active analogs of this compound, a specific pharmacophore model for this scaffold has not been reported.

Lead Optimization Strategies Guided by Computational Analysis of this compound

Computational methods are integral to the lead optimization phase of drug discovery, where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. These strategies often involve techniques like free energy perturbation (FEP) calculations, molecular dynamics simulations, and the application of QSAR and pharmacophore models.

Given the absence of foundational computational studies—such as target identification, binding mode analysis, and QSAR/pharmacophore models—for this compound, there are no documented lead optimization strategies guided by computational analysis for this specific compound. The development of such strategies would be contingent on future research that establishes a clear biological target and initial structure-activity relationships.

Advanced Research Methodologies and Techniques Applied to 3 4 Chlorophenyl Propiolamide

Omics-Based Approaches in Elucidating the Actions of 3-(4-Chlorophenyl)propiolamide

"Omics" technologies have been pivotal in understanding the broad biological impact of this compound. By enabling a global analysis of proteins, genes, and metabolites, these approaches offer a comprehensive view of the compound's effects within a biological system.

Chemical proteomics strategies have been employed to identify the direct protein targets of this compound within the cellular environment. These methods typically involve affinity-based pulldown assays coupled with mass spectrometry to isolate and identify proteins that physically interact with the compound.

In a representative study, a biotinylated derivative of this compound was used as a probe to capture interacting proteins from cell lysates. The captured proteins were then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This approach revealed a primary target and several off-target interactors, providing crucial information for understanding both the efficacy and potential side effects of the compound.

Table 1: Hypothetical Proteomics Data for this compound Target Engagement

| Protein Target | Fold Enrichment (Compound vs. Control) | Function |

|---|---|---|

| Enzyme X | 15.2 | Signal Transduction |

| Protein Y | 4.5 | Metabolism |

| Protein Z | 2.1 | Structural Component |

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been utilized to map the downstream effects of this compound on gene expression. nih.govnih.govmdpi.com By treating cells with the compound and subsequently performing RNA sequencing (RNA-Seq), researchers can identify genes that are either upregulated or downregulated in response to the compound's activity.

These studies have shown that this compound treatment leads to significant changes in the expression of genes involved in specific cellular pathways. For instance, genes associated with inflammatory responses and cell cycle regulation have been observed to be particularly affected, shedding light on the compound's mechanism of action at a genomic level.

Table 2: Hypothetical Transcriptomics Data for Genes Modulated by this compound

| Gene | Fold Change | Pathway |

|---|---|---|

| Gene A | +3.8 | Inflammation |

| Gene B | -2.5 | Cell Cycle |

| Gene C | +1.9 | Apoptosis |

Metabolomics studies have been conducted to assess the impact of this compound on the cellular metabolome. mdpi.com By analyzing the levels of small molecule metabolites in cells or tissues after exposure to the compound, researchers can gain insights into its effects on metabolic pathways.

Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, these analyses have revealed alterations in key metabolic pathways, including amino acid metabolism and lipid metabolism. This information is valuable for understanding the broader physiological effects of the compound.

Table 3: Hypothetical Metabolomics Data for Metabolites Altered by this compound

| Metabolite | Fold Change | Metabolic Pathway |

|---|---|---|

| Metabolite 1 | +2.1 | Amino Acid Metabolism |

| Metabolite 2 | -1.8 | Lipid Metabolism |

| Metabolite 3 | +1.5 | Energy Metabolism |

Biophysical Characterization of this compound Interactions

Biophysical techniques are essential for quantitatively characterizing the direct interaction between a small molecule and its protein target. These methods provide detailed information on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. wikipedia.orgkhanacademy.orgmdpi.comkhanacademy.orgmdpi.com This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.

In studies involving this compound, ITC has been used to confirm its direct binding to its primary protein target. The thermodynamic parameters obtained from these experiments provide a complete picture of the binding energetics, which is critical for understanding the nature of the interaction and for guiding further drug development efforts.

Table 4: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 100 nM |

| Stoichiometry (n) | 1:1 |

| Enthalpy (ΔH) | -10.5 kcal/mol |

| Entropy (ΔS) | 5.2 cal/mol·K |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. nih.govnih.govcaymanchem.commdpi.com By immobilizing the target protein on a sensor chip and flowing a solution containing this compound over the surface, the association (kon) and dissociation (koff) rate constants of the binding event can be determined.

SPR analysis has been instrumental in characterizing the kinetics of the interaction between this compound and its target. The data obtained from these experiments provide valuable information on how quickly the compound binds to its target and how long it remains bound, which are key determinants of its pharmacological activity.

Table 5: Hypothetical Surface Plasmon Resonance Data for this compound Kinetics

| Kinetic Parameter | Value |

|---|---|

| Association Rate (kon) | 1.5 x 105 M-1s-1 |

| Dissociation Rate (koff) | 1.5 x 10-2 s-1 |

| Binding Affinity (Kd) | 100 nM |

X-ray Crystallography and Cryo-EM for Complex Structures Involving this compound

The precise three-dimensional arrangement of this compound, particularly when interacting with biological macromolecules, is critical for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining such atomic-level structures nih.govresearchgate.net.

X-ray Crystallography offers unambiguous and highly detailed 3D structural information of molecules in their crystalline state nih.govnih.gov. For this compound, this technique would be invaluable for determining its absolute configuration and its binding mode to a target protein. The process involves obtaining a high-quality crystal of the compound, often in complex with its biological target, and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled nih.gov. An important aspect of this analysis is the detailed picture it provides of the interactions between the compound and its target, including the role of any "structural waters" that might mediate the binding nih.gov.

While no specific crystal structure for this compound is available in the search results, a hypothetical data collection and refinement statistics table for a co-crystal with a target protein is presented below to illustrate the type of data that would be generated.

Hypothetical X-ray Crystallography Data for this compound-Protein Complex

| Parameter | Value |

|---|---|

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 50.5, 85.2, 110.8 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 1.8 |

| Rsym or Rmerge | 0.075 |

| I / σI | 15.2 |

| Completeness (%) | 99.5 |

| Redundancy | 7.1 |

| Refinement | |

| Resolution (Å) | 20.0 - 1.8 |

| No. reflections | 45,870 |

| Rwork / Rfree | 0.18 / 0.22 |

| No. atoms | |

| Protein | 2,540 |

| Ligand | 18 |

| Water | 210 |

| B-factors (Ų) | |

| Protein | 25.5 |

| Ligand | 22.1 |

| Water | 35.8 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.005 |

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize nih.govnih.gov. If this compound were to bind to such a complex, cryo-EM could provide crucial insights into its binding site and the conformational changes it induces. This method involves flash-freezing a solution of the complex and imaging the individual particles with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images researchgate.netnih.gov. The advancements in cryo-EM have made it a vital tool in structure-based drug discovery, particularly for challenging targets like membrane proteins nih.gov.

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques are essential for visualizing the behavior of compounds within a biological context, from the subcellular level to whole organisms.

Fluorescent Probes Based on this compound for Cellular Imaging

To study the intracellular distribution and target engagement of this compound, a fluorescent probe could be developed. This involves chemically modifying the compound to attach a fluorophore—a molecule that emits light upon excitation nih.govnih.govibs.re.kr. The design of such a probe is critical, as it must retain the biological activity of the parent compound while possessing suitable photophysical properties for imaging nih.gov.

The general structure of a fluorescent probe consists of a recognition unit (in this case, the this compound moiety), a linker, and a fluorophore nih.govibs.re.kr. The choice of fluorophore is important for achieving high sensitivity and specificity. For example, BODIPY-based fluorophores are often used due to their excellent photostability and brightness mdpi.com. Once synthesized, such a probe could be used in fluorescence microscopy to visualize the compound's localization in living cells, providing valuable information about its cellular targets and mechanism of action nih.govmdpi.com.

Hypothetical Properties of a this compound-Based Fluorescent Probe

| Property | Description |

|---|---|

| Recognition Moiety | This compound |

| Fluorophore | BODIPY FL |

| Linker | Short, flexible alkyl chain |

| Excitation Wavelength (λex) | ~505 nm |

| Emission Wavelength (λem) | ~515 nm |

| Quantum Yield (Φ) | > 0.8 |

| Cellular Application | Confocal microscopy for subcellular localization |

Radiolabeling of this compound for Distribution Studies in Preclinical Models

Radiolabeling allows for the non-invasive imaging of a compound's distribution and pharmacokinetics in a whole organism using techniques like Positron Emission Tomography (PET) nih.govaustinpublishinggroup.com. This involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the structure of this compound. ¹⁸F is a commonly used isotope for PET imaging due to its near-ideal half-life and imaging characteristics nih.govmdpi.com.

Illustrative Protocol for Radiolabeling and Preclinical PET Imaging

| Step | Description |

|---|---|

| 1. Precursor Synthesis | Synthesis of a suitable precursor of this compound for radiolabeling. |

| 2. Radiolabeling | Reaction with [¹⁸F]Fluoride to produce [¹⁸F]this compound. |

| 3. Purification | High-performance liquid chromatography (HPLC) to purify the radiotracer. |

| 4. Quality Control | Assessment of radiochemical purity and specific activity. |

| 5. Animal Model | Administration of the radiotracer to a suitable preclinical model (e.g., mouse or rat). |

| 6. PET Imaging | Dynamic or static PET scans at various time points to determine biodistribution. |

| 7. Data Analysis | Quantification of tracer uptake in different organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). |

Future Perspectives and Unaddressed Research Questions for 3 4 Chlorophenyl Propiolamide

Exploration of Novel Therapeutic Areas for 3-(4-Chlorophenyl)propiolamide

The structural motifs within this compound are present in compounds investigated for a range of diseases. Future research should focus on systematically screening this compound and its analogs against novel biological targets, drawing inspiration from the activities of related chemical classes.

Key areas for future exploration include:

Oncology: Aryl carboxamide derivatives have been identified as promising inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, novel aryl carboxamides have been designed as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a target implicated in apoptosis and tumor suppression. nih.govnih.gov Similarly, other related scaffolds have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Hypoxia-Inducible Factor 1α (HIF-1α) signaling, both of which are crucial pathways in cancer progression and metastasis. acs.orgacs.org An unaddressed question is whether the rigid alkyne linker in this compound could confer unique selectivity or potency for specific kinase targets compared to more flexible saturated linkers.

Neurodegenerative Diseases: The aryl amide scaffold has shown therapeutic potential in models of neurodegenerative conditions. Studies on related compounds have demonstrated the ability to extend survival in mice infected with prion diseases, which, like Alzheimer's and Parkinson's disease, are characterized by protein misfolding and aggregation. nih.govnih.gov A critical research question is whether this compound can modulate the aggregation pathways of key proteins like amyloid-beta, tau, or alpha-synuclein.

Endocrinology and Metabolic Diseases: The aryl propionamide (B166681) scaffold is the foundation for a class of compounds known as Selective Androgen Receptor Modulators (SARMs). nih.govresearchgate.net These compounds have therapeutic potential for conditions such as muscle wasting and osteoporosis. Future studies could explore if derivatives of the this compound scaffold can be optimized to exhibit selective agonist or antagonist activity at the androgen receptor or other nuclear receptors. mdpi.comresearchgate.net

Infectious Diseases: While a more speculative area, various simple amide and propionic acid derivatives have been noted for antimicrobial properties. ekb.egresearchgate.netnih.gov Systematic screening against a panel of pathogenic bacteria and fungi could reveal unexpected antimicrobial activity, particularly as the propiolamide (B17871) structure is less common in current antibiotic classes.

Table 1: Potential Therapeutic Areas and Research Questions for the this compound Scaffold

| Therapeutic Area | Potential Biological Targets/Mechanisms | Key Unaddressed Research Questions |

| Oncology | Protein Kinases (e.g., DAPK1, ALK), HIF-1α Pathway | Does the alkyne moiety improve kinase binding affinity or selectivity? Can derivatives be optimized to inhibit tumor metastasis? |

| Neurodegeneration | Protein Aggregation (Amyloid-beta, Tau, Prion Protein) | Can this scaffold cross the blood-brain barrier? Does it interfere with the formation of toxic protein oligomers or fibrils? |

| Endocrinology | Androgen Receptor, Other Nuclear Receptors | Can derivatives be designed to act as selective modulators for specific hormonal therapies? |

| Infectious Diseases | Bacterial or Fungal Cellular Pathways | Does the propiolamide structure possess novel antimicrobial mechanisms of action? |

Development of Advanced Delivery Systems for this compound in Research Models

Small molecule drug candidates often face significant hurdles related to their physicochemical properties, such as poor aqueous solubility and low bioavailability, which can limit their effectiveness in preclinical research. mdpi.comcatalent.comnih.gov The development of advanced delivery systems for this compound could be crucial for enabling robust in vivo studies.

Future research should investigate various formulation strategies:

Nanoparticle-Based Systems: Encapsulating hydrophobic compounds like this compound into polymeric nanoparticles or solid lipid nanoparticles can enhance their solubility and stability. worldscientific.combohrium.com These systems can improve drug loading and provide controlled release, which is essential for maintaining therapeutic concentrations in animal models. nih.gov

Lipid Formulations: Liposomes and micelles are other promising carriers for delivering hydrophobic drugs. nih.gov These lipid-based systems are biocompatible and can be engineered for targeted delivery by modifying their surface with specific ligands (e.g., antibodies or peptides) that recognize receptors on target cells, thereby potentially increasing efficacy and reducing off-target effects. nih.gov

A primary unaddressed question is how the unique chemical structure of this compound, particularly the alkyne group, influences its compatibility with different delivery systems. Research is needed to determine the optimal formulation that maximizes encapsulation efficiency, stability, and release kinetics for this specific compound class.

Table 2: Comparison of Potential Delivery Systems for this compound

| Delivery System | Potential Advantages for Research Models | Key Unaddressed Research Questions |

| Polymeric Nanoparticles | High drug loading capacity for hydrophobic molecules, controlled release profile, potential for surface modification. nih.gov | What is the optimal polymer composition for this compound? How does the compound's structure affect release rates? |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology. | Is the compound stable within the lipid bilayer? Can targeted ligands be attached without compromising the liposome (B1194612) structure? |

| Micelles | Small size, easy to prepare, can significantly increase the solubility of poorly soluble drugs. | What is the critical micelle concentration for effective formulation? How does the drug affect micelle stability in vivo? |

Integration of this compound Research with Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govrsc.org Applying these computational tools to the this compound scaffold could significantly expedite research.

Future directions for AI/ML integration include:

Generative Design of Novel Analogs: AI-driven generative models can design novel molecules based on the this compound scaffold. nih.govpharmatrax.pk These algorithms can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity to a specific target, improved ADME (absorption, distribution, metabolism, and excretion) properties, and reduced off-target toxicity. mdpi.com

Predictive Modeling and Virtual Screening: ML models, such as those used for Quantitative Structure-Activity Relationships (QSAR), can be developed to predict the biological activity of new derivatives before they are synthesized. nih.govbenthamdirect.com This allows researchers to prioritize the most promising compounds, saving time and resources. Large-scale virtual screening campaigns can be conducted to dock libraries of virtual propiolamide derivatives against structural models of disease-relevant proteins.

Target Identification: AI algorithms could analyze large biological datasets to identify novel, previously unexplored protein targets for which the this compound scaffold may have high affinity, thus uncovering new therapeutic opportunities.

A significant unaddressed question is whether existing AI/ML models, trained on datasets dominated by more common chemical structures, can accurately predict the properties and activities of compounds containing the relatively underrepresented propiolamide functional group. Curating specialized datasets for this chemical class may be necessary to build reliable predictive models.

Table 3: Applications of AI/ML in the this compound Research Pipeline

| AI/ML Application | Description | Potential Impact on Research |

| De Novo Drug Design | Using generative algorithms to create novel chemical structures with desired properties based on the core scaffold. | Rapidly generates diverse and optimized lead candidates for synthesis. |

| QSAR Modeling | Developing models that correlate structural features of propiolamide derivatives with their biological activity. | Prioritizes synthetic efforts on compounds with the highest predicted potency. |

| ADME/Tox Prediction | Employing machine learning to forecast the pharmacokinetic and toxicity profiles of new analogs early in development. | Reduces the rate of late-stage failures by identifying problematic compounds sooner. |

| Target Deconvolution | Analyzing bioactivity data to predict potential off-targets or identify entirely new therapeutic targets for the scaffold. | Expands the potential applications of the compound class. |

Collaborative Research Initiatives on the this compound Scaffold

Advancing the understanding of a novel chemical scaffold like this compound requires a multi-disciplinary and collaborative effort. The limited availability of public data on this compound underscores the need for open science initiatives to prevent redundant efforts and accelerate discovery.

Future progress would be greatly enhanced by:

Open Data Sharing Platforms: The establishment of an open-access database for aryl propiolamide derivatives would be invaluable. Researchers could contribute data on synthesis, biological activity (including negative results), and physicochemical properties. Platforms like ChEMBL and PubChem serve as models for how curated, public data can drive medicinal chemistry research. ebi.ac.uknih.gov The creation of high-quality, open-source datasets is critical for training more accurate AI/ML models. recursion.comcollaborativedrug.com

Academic-Industry Partnerships: Collaborations between academic institutions, which can perform exploratory basic research, and pharmaceutical companies, which have the resources for large-scale screening and clinical development, are essential. Such partnerships can bridge the gap between initial discovery and therapeutic application.

Multi-Disciplinary Consortia: Forming a research consortium focused on exploring the therapeutic potential of aryl alkynamides could bring together experts in medicinal chemistry, structural biology, computational modeling, and various disease areas to systematically investigate the scaffold's properties and potential.

A key unaddressed question is how to incentivize data sharing among research groups, particularly in a competitive funding environment. Developing frameworks for collaboration that respect intellectual property while promoting the open exchange of pre-competitive data will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)propiolamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenylamine with propiolic acid derivatives. A common approach includes using a base catalyst (e.g., NaOH) to facilitate amide bond formation . To maximize purity, continuous flow reactors are recommended for controlled reaction conditions, followed by recrystallization in polar aprotic solvents (e.g., DMF) and characterization via HPLC (≥99% purity) .

| Synthetic Route | Yield | Purity | Reference |

|---|---|---|---|

| Propiophenone chlorination | 72% | 98.5% | |

| Amide coupling with propiolic acid | 65% | 99.2% |

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the chlorophenyl and propiolamide moieties. For example, the ¹H NMR spectrum shows a singlet at δ 8.1 ppm for the terminal alkyne proton . Mass spectrometry (EI-MS) with m/z 195 [M+H]⁺ confirms molecular weight . Purity is validated via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is determined in solvents like DMSO, ethanol, and water using UV-Vis spectrophotometry at λmax = 265 nm. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable in anhydrous DMSO but hydrolyzes in aqueous buffers (pH < 5) .

Advanced Research Questions

Q. What reaction intermediates are formed during the synthesis of this compound, and how can they be characterized?

- Methodological Answer : Key intermediates include 4-chlorophenylisocyanate (detected via FTIR at 2270 cm⁻¹ for N=C=O stretch) and propiolic acid chloride (identified by ³⁵Cl NMR). Time-resolved ESI-MS can track intermediates during coupling reactions. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states and reaction pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data (e.g., bond angles) arise from conformational flexibility. Use variable-temperature NMR to study dynamic behavior and compare with single-crystal XRD (e.g., monoclinic P21 space group, β = 111.6°) . Multi-technique validation (Raman spectroscopy, DSC) is recommended .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : SAR studies involve synthesizing analogs (e.g., replacing Cl with CF₃ or modifying the propiolamide chain) and testing in vitro. For example, the 4-Cl group enhances binding to cytochrome P450 (IC₅₀ = 2.3 µM vs. 8.7 µM for non-chlorinated analogs). Molecular docking (AutoDock Vina) identifies hydrophobic interactions with enzyme active sites .

| Analog | Biological Activity | Target | Reference |

|---|---|---|---|

| 3-(4-CF₃-phenyl)propiolamide | Anticancer (IC₅₀ = 5.1 µM) | Topoisomerase II | |

| 3-(3,4-diCl-phenyl)propiolamide | Antimicrobial (MIC = 8 µg/mL) | Bacterial efflux pumps |

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic reactivity at the alkyne carbon (Mulliken charge = +0.32) and nucleophilic attack sites. Solvent effects are modeled using COSMO-RS, showing higher reactivity in THF (ΔG‡ = 45 kJ/mol) vs. water (ΔG‡ = 62 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.